molecular formula C42H38N2O2P2 B3183108 (R)-Solphos CAS No. 649559-68-2

(R)-Solphos

Cat. No. B3183108
M. Wt: 664.7 g/mol
InChI Key: KSYUVEBIHJNKIE-UHFFFAOYSA-N
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Description

(R)-Solphos is a chiral sulfoxide developed in the late 1980s as a chiral auxiliary in asymmetric synthesis. It is a versatile reagent that has since been used in a wide range of laboratory experiments due to its ability to promote a variety of transformations and its relatively low toxicity.

Scientific Research Applications

1. Role in Structure-Function Relationships of Bisphosphonates

Bisphosphonates are compounds used for managing bone metabolism disorders, and their structure-function profile is significantly determined by the R1 and R2 side groups, with binding to bone enhanced when R1 is a hydroxyl group. The R2 side group, like (R)-Solphos, predominantly determines the antiresorptive potency of the bisphosphonates, affecting their efficacy in treating specific bone resorption disorders (Russell, 2007).

2. Influence on Pharmacological Potency

The pharmacological potency and mechanism of bisphosphonates are influenced by their R1 and R2 groups, with nitrogen-containing R2 groups, such as (R)-Solphos, inhibiting key enzymes in the mevalonate pathway, which is crucial for bone resorption. These differences in structure among bisphosphonates, including (R)-Solphos, account for variations in their mineral binding, antiresorptive potency, and clinical effectiveness in bone diseases (Russell, 2007).

3. Role in Bisphosphonate Chemical Activity

The chemical structures of bisphosphonates, such as the R2 side chain (R)-Solphos, are crucial in determining their biological activity. The presence of nitrogen in the R2 side chain is associated with their ability to inhibit enzymes in the mevalonate pathway, a key factor in osteoclast function. Therefore, structural variations, including the use of (R)-Solphos, play a significant role in the drug's action in treating bone diseases (Ebetino et al., 2011).

4. Enantiomeric Properties in Pharmacology

The enantiomeric properties of compounds like (R)-Solphos can significantly impact their biological activity and pharmacological effects. Studies on compounds like isocarbophos have shown that enantiomers can have markedly different bioactivities, toxicity, and environmental behaviors. Such insights are relevant for understanding how the specific configuration of compounds like (R)-Solphos influences their overall effectiveness and safety (Di et al., 2019).

5. Advancements in Ligand Synthesis

(R)-Solphos has been a critical part of the development of new ligands in chemistry, offering a promising avenue for catalytic transformations. For instance, Solphos ligands have been utilized in the synthesis of various derivatives, demonstrating high catalytic performances in transformations such as Ru-catalyzed hydrogenation. These advancements highlight the versatile applications of (R)-Solphos in synthetic chemistry (Kesselgruber et al., 2008).

properties

IUPAC Name

[8-(7-diphenylphosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl)-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38N2O2P2/c1-43-27-29-45-41-35(43)23-25-37(47(31-15-7-3-8-16-31)32-17-9-4-10-18-32)39(41)40-38(26-24-36-42(40)46-30-28-44(36)2)48(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYUVEBIHJNKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2C3=C(C=CC4=C3OCCN4C)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38N2O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7,7 inverted exclamation marka-Bis(diphenylphosphino)-3,3 inverted exclamation marka,4,4 inverted exclamation marka-tetrahydro-4,4 inverted exclamation marka-dimethyl-8,8 inverted exclamation marka-bi(2H-1,4-benzoxazine)

CAS RN

649559-68-2
Record name (S)-7,7'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Reimann, T Mallat, A Baiker - Journal of Catalysis, 2007 - Elsevier
The allylic substitution of (E)-1,3-diphenylallyl acetate (1a) with dimethyl malonate was investigated on Pd/Al 2 O 3 modified by (R)- and (S)-BINAP, (S,S)-Chiraphos, (R)-C 3 -Tunephos, …
Number of citations: 16 www.sciencedirect.com
K Tanaka, T Osaka, K Noguchi, M Hirano - Organic Letters, 2007 - ACS Publications
We have developed a cationic rhodium(I)/Solphos complex-catalyzed asymmetric one-pot transesterification and [2 + 2 + 2] cycloaddition of 1,6-diyne esters with tertiary propargylic …
Number of citations: 98 pubs.acs.org
N Sakiyama, D Hojo, K Noguchi… - Chemistry–A European …, 2011 - Wiley Online Library
It's all in the application! An enantioselective synthesis of axially chiral 1-arylisoquinolines has been achieved, which involves a rhodium-catalyzed [2+ 2+ 2] cycloaddition of …
SYD Reimann - 2010 - research-collection.ethz.ch
The application of heterogeneous enantioselective catalysts in the synthesis of chiral products is an environmentally rational route, since heterogeneous catalysts are relatively stable …
Number of citations: 0 www.research-collection.ethz.ch
MY Ngai, A Barchuk, MJ Krische - Journal of the American …, 2007 - ACS Publications
The first asymmetric iridium-catalyzed C−C bond forming hydrogenation is described. By simply hydrogenating alkynes in the presence of N-arylsulfonyl imines using an iridium catalyst …
Number of citations: 118 pubs.acs.org
I Chatterjee, R Fröhlich, A Studer - … Chemie International Edition, 2011 - Wiley Online Library
Click! Formal [3+ 2] cycloadditions of 2-nitrosopyridine with various allylstannanes give 4-stannyl-substituted isoxazolidines. The use of [Cu (MeCN) 4] PF 6, in combination with a …
Number of citations: 48 onlinelibrary.wiley.com
I General - academia.edu
Anhydrous CH2Cl2 (No. 27,099-7) was obtained from Aldrich and used as received. Solphos was obtained from Solvias AG. 1, 6-Diynes 1a1 and 1c2 were prepared according to …
Number of citations: 0 www.academia.edu
I Chatterjee, CK Jana, M Steinmetz… - Advanced Synthesis …, 2010 - Wiley Online Library
Copper(I)‐catalyzed [2+2] cycloadditions of various ketenes with 2‐nitrosopyridine to afford synthetically highly valuable 1,2‐oxazetidine‐3‐ones are shown to occur with good …
Number of citations: 41 onlinelibrary.wiley.com
CK Jana, S Grimme, A Studer - Chemistry–A European Journal, 2009 - Wiley Online Library
Cu I ‐catalyzed enantioselective nitroso‐Diels–Alder reactions (NDA reactions) of 2‐nitrosopyridine with various dienes are presented. The [CuPF 6 (MeCN) 4 ]/Walphos‐CF 3 catalyst …
H Clavier, H Pellissier - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
Since the first definition of domino reactions by Tietze in 1993, an explosive number of these fascinating reactions has been developed, allowing the easily building of complex chiral …
Number of citations: 166 onlinelibrary.wiley.com

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